![molecular formula C15H18N4O3 B6661230 (2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid](/img/structure/B6661230.png)
(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid
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Overview
Description
(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid is a compound that features a triazole ring, which is known for its versatile chemical characteristics and potential biological uses. Triazoles are nitrogen-containing heterocycles that have been extensively studied for their pharmacological activities, including antibacterial, anticancer, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid typically involves the formation of the triazole ring through cyclization reactions. One common method is the Huisgen cycloaddition, which involves the reaction of azides with alkynes under copper-catalyzed conditions to form 1,2,3-triazoles . The specific synthetic route for this compound would involve the appropriate selection of starting materials and reagents to introduce the triazole ring and other functional groups.
Industrial Production Methods
Industrial production of triazole-containing compounds often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce new functional groups onto the benzoyl or pentanoic acid moieties .
Scientific Research Applications
(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and other critical processes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid is unique due to its specific arrangement of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to other triazole-containing compounds .
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-10(2)13(15(21)22)18-14(20)11-4-6-12(7-5-11)19-8-16-17-9-19/h4-10,13H,3H2,1-2H3,(H,18,20)(H,21,22)/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLKBNRXQPLFOR-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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